Home > Products > Screening Compounds P2564 > Ethyl 4-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate
Ethyl 4-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate -

Ethyl 4-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate

Catalog Number: EVT-4425143
CAS Number:
Molecular Formula: C16H14N2O3S2
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate

Compound Description: This compound serves as a crucial starting material in the synthesis of various thienylpyridines and related heterocyclic derivatives. [] It has been employed in reactions with 2-chloroacetamide and its N-aryl derivatives to yield a range of substituted thienylnicotinates. [] These newly synthesized compounds were then further modified and evaluated for their insecticidal activity against Aphis gossypi. []

Relevance: This compound shares a significant structural similarity with ethyl 4-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-3-oxobutanoate. Both molecules possess a central pyridine ring substituted with a 3-cyano group and a 2-thienyl group at positions 3 and 6, respectively. They also both feature an ethyl carboxylate group at position 5. The primary difference lies in the substitution at position 2, where the related compound has a thioxo group, while the target compound features a thioether linkage connected to a 3-oxobutanoate group. []

6-(Naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

Compound Description: This pyridone derivative is the starting point for synthesizing a series of novel pyridine, pyrazolopyridine, and furopyridine compounds aimed at developing new CDK2 inhibitors. [] The compound itself displayed significant CDK2 inhibitory activity with an IC50 value of 0.57 µM. [] It also exhibited promising anticancer activity against various human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549, with IC50 values ranging from 31.3 to 70.7 μM. []

Relevance: This compound belongs to the same class of substituted pyridines as ethyl 4-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-3-oxobutanoate. Both share a central pyridine core with a 3-cyano group and a 2-thienyl substituent at position 4. The major structural distinction lies in the presence of a naphthalen-2-yl group at position 6 in the related compound, replacing the thioether linked 3-oxobutanoate moiety in the target compound. []

3-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-6-(pyridin-3-ylmethyl)-1,2,4-triazin-5(4H)-one

Compound Description: This compound emerged as a potent non-ATP-competitive inhibitor of Polo-like Kinase 1 (Plk1) through virtual screening and experimental validation. [] It demonstrated an IC50 value of 13.1±1.7 μm against full-length Plk1. [] This compound represents a promising lead for the development of novel anticancer agents targeting Plk1 through a distinct mechanism from traditional ATP-competitive inhibitors.

Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (as-262)

Compound Description: This dihydropyridine derivative demonstrated potent analgesic activity in a hot plate test, showing a 2.03-fold higher efficacy compared to the reference drug metamizole sodium when administered at a dose of 5 mg/kg. [] This finding highlights its potential for the development of new analgesics.

Relevance: This compound shares a common structural framework with ethyl 4-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-3-oxobutanoate, specifically the dihydropyridine ring with a 3-cyano group and a carboxylate group at positions 5 and 3, respectively. They also both feature a thioether linkage at position 6, connecting the dihydropyridine to a substituted 2-oxoethyl group. While the target compound has a simple 3-oxobutanoate group, the related compound features a more complex {2-[(4-acetylphenyl)amino]-2-oxoethyl}thio substituent. Additionally, the related compound has a 2-furyl group at position 4, while the target compound has a 2-thienyl group at position 6. []

Ethyl 4-[({[3-cyano-5-{[(2,4-dichlorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydropyridinе-2-yl]thio}acetyl)amino]benzoate (d02-138)

Compound Description: This tetrahydropyridine derivative exhibited significant analgesic activity in a hot plate test, demonstrating a 1.9-fold higher efficacy compared to the reference drug metamizole sodium at a dose of 5 mg/kg. [] Its analgesic properties suggest its potential for further development as a pain management medication.

Relevance: This compound exhibits structural parallels with ethyl 4-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-3-oxobutanoate, both featuring a central dihydropyridine ring substituted with a 3-cyano group and a carboxylate group at positions 5 and 3, respectively. Moreover, both compounds possess a thioether linkage at position 2 of the dihydropyridine ring, connecting to a more complex substituent. This substituent contains a 2-oxoethyl group in both cases, with the related compound having a {[(2,4-dichlorophenyl)amino]carbonyl} group attached to it, while the target compound has a 3-oxobutanoate group. The related compound features a 2-furyl group at position 4 of the dihydropyridine, while the target compound has a 2-thienyl group at position 6. []

Properties

Product Name

Ethyl 4-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate

IUPAC Name

ethyl 4-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanyl-3-oxobutanoate

Molecular Formula

C16H14N2O3S2

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C16H14N2O3S2/c1-2-21-15(20)8-12(19)10-23-16-11(9-17)5-6-13(18-16)14-4-3-7-22-14/h3-7H,2,8,10H2,1H3

InChI Key

TVIPIMXRXQDSPO-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CSC1=C(C=CC(=N1)C2=CC=CS2)C#N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=C(C=CC(=N1)C2=CC=CS2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.